Broad-Spectrum Antiproliferative Activity Across AR-Positive and AR-Negative CRPC Cell Lines
LLS30 demonstrates growth inhibitory activity across a panel of castration-resistant prostate cancer (CRPC) cell lines with IC50 values ranging from 3.3 μM to 10.4 μM [1]. Notably, this includes both AR-positive (22RV1, CWR-R1) and AR-negative (PC3, DU145) lines. In contrast, the PROTAC AR degrader ARD-266 requires AR protein expression for its degradation mechanism and shows no reported antiproliferative activity in AR-negative models [2]. This AR-independent activity of LLS30 is a distinguishing feature compared to all AR-targeted therapies.
| Evidence Dimension | Cell Viability IC50 (Antiproliferative Potency) |
|---|---|
| Target Compound Data | IC50: 10.4 μM (PC3), 5.3 μM (DU145), 3.3 μM (22RV1), 5.9 μM (CWR-R1) |
| Comparator Or Baseline | ARD-266: No reported antiproliferative activity in AR-negative cells; activity dependent on AR protein expression |
| Quantified Difference | LLS30 active in AR-negative cells; ARD-266/ARV-110 activity absent in AR-negative contexts |
| Conditions | 72-hour treatment; cell viability assay in CRPC cell lines |
Why This Matters
Enables research in AR-negative or AR-low CRPC models where AR-targeted agents including PROTACs are ineffective, expanding the addressable experimental context beyond AR-dependent disease.
- [1] Shih TC, Liu R, Wu CT, Li X, Xiao W, Deng X, Kiss S, Wang T, Chen XJ, Carney R, Kung HJ, Duan Y, Ghosh PM, Lam KS. Targeting Galectin-1 Impairs Castration-Resistant Prostate Cancer Progression and Invasion. Clin Cancer Res. 2018 Sep 1;24(17):4319-4331. View Source
- [2] Han X, Wang C, Qin C, Xiang W, Fernandez-Salas E, Yang CY, Wang M, Zhao L, Xu T, Chinnaswamy K, Delproposto J, Stuckey J, Wang S. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. J Med Chem. 2019 Dec 26;62(24):11218-11231. View Source
